molecular formula C59H53Cl2N3O26 B593704 Calcium Green 1AM CAS No. 186501-28-0

Calcium Green 1AM

Cat. No.: B593704
CAS No.: 186501-28-0
M. Wt: 1291
InChI Key: NXJYZXBURMGUMF-UHFFFAOYSA-N
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Description

Calcium Green 1AM is a cell-permeant, visible light-excitable calcium indicator. It exhibits an increase in fluorescence emission intensity upon binding calcium ions. This compound is widely used in calcium signaling investigations, including measuring intracellular calcium, following calcium influx and release, and multiphoton excitation imaging of calcium in living tissues .

Preparation Methods

Biological Activity

Calcium Green 1AM (CG1AM) is a cell-permeant fluorescent calcium indicator widely utilized in biological research to monitor intracellular calcium levels. Its ability to provide real-time imaging of calcium dynamics makes it an invaluable tool for studying various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound operates through a mechanism that involves the binding of calcium ions (Ca²⁺) to the indicator. Upon binding, CG1AM exhibits a significant increase in fluorescence intensity, allowing for the visualization of calcium fluctuations within living cells. The excitation and emission wavelengths for CG1AM are approximately 506 nm and 531 nm, respectively, which minimizes cellular photodamage during imaging procedures .

The compound is typically loaded into cells as an acetoxymethyl (AM) ester, which enhances its membrane permeability. Once inside the cell, esterases cleave the AM groups, trapping the fluorescent indicator within the cytosol where it can bind to free Ca²⁺ ions . This property allows researchers to monitor rapid changes in intracellular calcium concentrations with high temporal resolution.

Applications in Research

This compound is employed in various experimental setups to study calcium signaling pathways:

  • Neuroscience : Used to assess neuronal activity by monitoring calcium spikes during synaptic transmission.
  • Cardiovascular Research : Employed to investigate calcium handling in cardiac myocytes and its implications in heart diseases.
  • Cell Biology : Utilized to study cellular responses to stimuli such as growth factors or stressors that affect intracellular calcium levels.

Case Studies and Research Findings

Numerous studies have demonstrated the effectiveness of this compound in elucidating calcium dynamics in different cell types. Below are summarized findings from key research articles:

Study on Aged Human Keratinocytes

A study investigated the calcium response in aged human keratinocytes using this compound. The results indicated that aged keratinocytes exhibited a blunted calcium response compared to neonatal counterparts when subjected to laser perturbation. Key findings included:

  • Table 1: Response to Thapsigargin and High Calcium
ConditionAged Human Keratinocytes (AHEK)Neonatal Human Keratinocytes (NHEK)
Baseline Ca²⁺0.644 ± 0.0050.704 ± 0.006
High Ca²⁺1.06 ± 0.05*0.97 ± 0.05*
Percentage Responding to Thapsigargin (1 µM)44 ± 8*92 ± 3

This study highlights the importance of cellular age on calcium signaling pathways and their potential implications for skin aging and repair processes .

Hyperacuity Estimation in Calcium Imaging

Another study utilized this compound alongside a hyperacuity algorithm to improve spike detection from calcium imaging data collected from hippocampal and visual cortex neurons. This approach demonstrated enhanced accuracy in estimating spike timing, showcasing the versatility of CG1AM in advanced imaging techniques .

Dynamics of Calcium Waves

Research involving genetically modified HeLa cells expressing connexin proteins revealed that this compound could effectively visualize calcium waves propagating through gap junctions after cellular injury. The study confirmed that CG1AM could report localized changes in intracellular calcium dynamics with high spatial resolution .

Q & A

Basic Research Questions

Q. How should Calcium Green 1AM be prepared and loaded for live-cell calcium imaging in neuronal studies?

this compound is typically dissolved in anhydrous DMSO to create a stock solution (e.g., 1–10 mM). For neuronal cultures or brain slices, a working concentration of 1–5 µM is recommended, adjusted based on cell type and dye retention efficiency. Pre-loading with SR101 (1 µM) can distinguish astrocytes from neurons, as astrocytes selectively take up SR101 . After loading (30–60 minutes at 37°C), wash cells thoroughly with Krebs buffer to remove extracellular dye. Validate loading efficiency by observing baseline fluorescence and responsiveness to control stimuli (e.g., 500 µM glutamate for neuronal viability checks) .

Q. What methods are recommended to verify cell viability and dye functionality during this compound experiments?

Baseline fluorescence intensity (ΔF/F) should be stable before stimulation. Test cell viability by exposing the sample to a known stimulus (e.g., 500 µM glutamate for neurons; astrocytes are unresponsive at this concentration). A lack of response may indicate cytotoxicity or improper dye loading. Post-experiment, confirm cell integrity via propidium iodide exclusion or calcein-AM staining .

Q. How can researchers optimize this compound concentrations to minimize phototoxicity while maintaining signal fidelity?

Titrate dye concentrations (0.5–10 µM) and exposure times during pilot experiments. Use the lowest concentration that yields a signal-to-noise ratio ≥5:1. For prolonged imaging, reduce illumination intensity or employ intermittent acquisition. Calibrate using calcium ionophores (e.g., ionomycin) to establish dynamic range and avoid saturation artifacts .

Advanced Research Questions

Q. How should researchers address discrepancies in calcium transient amplitudes between cell types or experimental conditions?

Normalize signals using ΔF/F (%) to account for baseline variability. Control for cell-specific factors (e.g., neuronal vs. astrocyte resting calcium levels) and dye compartmentalization (e.g., mitochondrial uptake). Validate with alternative indicators (e.g., Fura-2) or genetic sensors (GCaMP) to rule out dye-specific artifacts .

Q. What strategies enable co-labeling of this compound with other fluorescent probes without spectral overlap?

Pair this compound (ex/em ~506/535 nm) with far-red probes (e.g., SR101 for astrocytes, ex/em ~586/630 nm). Use sequential imaging or spectral unmixing to resolve overlapping signals. For multiplexing, confirm compatibility via control experiments with single dyes to assess cross-talk .

Q. How can this compound data be validated against electrophysiological or alternative imaging methods?

Correlate fluorescence signals with simultaneous patch-clamp recordings (e.g., action potential-evoked calcium influx). Alternatively, use calcium-free buffers or chelators (e.g., BAPTA-AM) to confirm signal specificity. Cross-validate with ratiometric dyes (e.g., Indo-1) for quantitative comparisons .

Q. What steps align this compound experiments with green chemistry principles?

Minimize DMSO usage by optimizing dye concentration (e.g., <0.1% v/v). Substitute toxic solvents in buffer solutions (e.g., replace DMSO with biocompatible alternatives if feasible). Design experiments to reduce waste (e.g., reuse buffers where possible) and prioritize energy-efficient imaging setups (e.g., LED light sources) .

Q. Methodological Best Practices

  • Data Quantification : Calculate ΔF/F (%) as FF0F0×100\frac{F - F_0}{F_0} \times 100, where F0F_0 is baseline fluorescence. Use region-of-interest (ROI) analysis to isolate signals from individual cells .
  • Reproducibility : Document dye batch numbers, loading protocols, and equipment settings (e.g., exposure time, gain). Share raw data and analysis scripts in supplementary materials .
  • Troubleshooting : If signals are weak, check dye solubility (use fresh DMSO) or extend loading time. For high background, increase wash steps or reduce extracellular dye concentration .

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H53Cl2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJYZXBURMGUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H53Cl2N3O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1291.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186501-28-0
Record name N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[2-[2-[5-[[[3′,6′-bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]-2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186501-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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